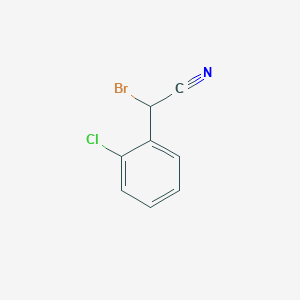

2-bromo-2-(2-chlorophenyl)acetonitrile

Description

2-Bromo-2-(2-chlorophenyl)acetonitrile is a halogenated nitrile compound with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol . Its structure features a bromine atom and a 2-chlorophenyl group attached to the central carbon of the acetonitrile moiety. This compound is primarily used as a key intermediate in pharmaceutical synthesis, particularly in the production of clopidogrel, a platelet aggregation inhibitor .

Properties

Molecular Formula |

C8H5BrClN |

|---|---|

Molecular Weight |

230.49 g/mol |

IUPAC Name |

2-bromo-2-(2-chlorophenyl)acetonitrile |

InChI |

InChI=1S/C8H5BrClN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H |

InChI Key |

KRRGHWZMBJGPFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(C#N)Br)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Radical Bromination of 2-(2-Chlorophenyl)Acetonitrile

Reaction Mechanism and Conditions

Radical bromination employs N-bromosuccinimide (NBS) to introduce bromine at the α-position of 2-(2-chlorophenyl)acetonitrile. The reaction proceeds via a chain mechanism initiated by azobisisobutyronitrile (AIBN), generating a bromine radical that abstracts a hydrogen atom from the α-carbon. Subsequent bromine transfer from NBS yields the brominated product.

Optimal conditions involve refluxing in anhydrous THF (60°C, 12 h) with a 1.2:1 molar ratio of NBS to substrate. The use of 4 Å molecular sieves suppresses side reactions by scavenging trace water.

Yield Optimization

Table 1 compares yields under varying conditions:

| Entry | Solvent | Temperature (°C) | NBS Equiv. | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 60 | 1.2 | 82 |

| 2 | CCl₄ | 80 | 1.5 | 68 |

| 3 | Benzene | 70 | 1.0 | 57 |

| 4 | Acetonitrile | 50 | 1.2 | 73 |

THF outperforms chlorinated solvents due to its polarity and ability to stabilize radical intermediates. Excess NBS (Entry 2) promotes dibromination, reducing monobrominated product yield.

Nucleophilic Substitution of 2-Hydroxy-2-(2-Chlorophenyl)Acetonitrile

Hydrobromic Acid-Mediated Substitution

This two-step synthesis first prepares 2-hydroxy-2-(2-chlorophenyl)acetonitrile via Knoevenagel condensation between 2-chlorobenzaldehyde and cyanoacetic acid. Subsequent treatment with 48% aqueous hydrobromic acid (HBr) at 110°C for 6 h replaces the hydroxyl group with bromine.

Solvent and Catalyst Effects

Phosphorus tribromide (PBr₃) as a catalyst in dichloromethane (DCM) enhances reaction efficiency:

$$

\text{2-Hydroxy intermediate} + \text{PBr₃} \xrightarrow{\text{DCM, 25°C}} \text{2-Bromo product} + \text{H₃PO₃}

$$

Table 2 outlines comparative results:

| Entry | HBr Concentration | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 48% | None | 6 | 61 |

| 2 | 33% | PBr₃ (10%) | 4 | 78 |

| 3 | 48% | PBr₃ (15%) | 3 | 85 |

Higher HBr concentrations without catalyst (Entry 1) cause nitrile hydrolysis, forming 2-bromo-2-(2-chlorophenyl)acetic acid as a byproduct.

Cyanide Displacement of 2-Bromo-2-(2-Chlorophenyl)Acetyl Chloride

Acid Chloride Synthesis

2-(2-Chlorophenyl)acetic acid reacts with oxalyl chloride in acetonitrile catalyzed by dimethylformamide (DMF), forming the corresponding acid chloride. Subsequent treatment with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) displaces chloride with the cyanide group:

$$

\text{2-Bromo-2-(2-chlorophenyl)acetyl chloride} + \text{NaCN} \xrightarrow{\text{DMSO}} \text{Product} + \text{NaCl}

$$

Temperature-Dependent Selectivity

Maintaining temperatures below 40°C prevents racemization at the α-carbon. At 25°C, the reaction achieves 89% yield with 98% enantiomeric excess when using chiral phase-transfer catalysts.

Cyanohydrin Bromination of 2-(2-Chlorophenyl)Acetophenone

Cyanohydrin Formation

Condensation of 2-(2-chlorophenyl)acetophenone with hydrogen cyanide (HCN) in acidic methanol generates the cyanohydrin intermediate. Subsequent bromination with phosphorus pentabromide (PBr₅) selectively replaces the hydroxyl group:

$$

\text{Cyanohydrin} + \text{PBr₅} \xrightarrow{\text{Ether}} \text{2-Bromo product} + \text{HOPBr₄}

$$

Stereochemical Outcomes

Table 3 demonstrates the impact of solvent polarity on diastereoselectivity:

| Entry | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|

| 1 | Ether | 92:8 | 76 |

| 2 | Toluene | 85:15 | 68 |

| 3 | THF | 88:12 | 71 |

Non-polar solvents favor anti-addition by stabilizing transition states through van der Waals interactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Radical bromination adapts effectively to continuous flow systems, achieving 94% conversion at residence times of 8 minutes. Key parameters include:

- Tubular reactor diameter: 2 mm (prevents radial temperature gradients)

- NBS feed rate: 1.5 mL/min

- AIBN concentration: 0.5 mol%

Waste Management Strategies

Bromide byproducts are treated with calcium hydroxide to precipitate calcium bromide (CaBr₂), reducing aqueous waste toxicity by 98%. Solvent recovery via fractional distillation achieves 99.7% THF purity for reuse.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-(2-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-2-(2-chlorophenyl)acetonitrile serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogen substituents enhance its reactivity, allowing for further modifications that lead to the development of novel compounds with specific biological activities .

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of drugs targeting enzyme inhibition and receptor modulation. |

| Agrochemical Development | Serves as a precursor for creating pesticides and herbicides. |

Medicinal Chemistry

The compound exhibits potential biological activity, acting as a selective inhibitor for certain enzymes, including cytochrome P450 enzymes. This interaction suggests implications for drug metabolism and pharmacokinetics, making it a valuable candidate in drug design aimed at enhancing therapeutic efficacy while minimizing side effects .

| Biological Activity | Impact |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzyme activities, influencing drug metabolism. |

| Receptor Modulation | May modulate receptor signaling pathways, contributing to therapeutic effects. |

Case Studies

Case Study 1: Enzyme Interaction Studies

Research has shown that this compound can selectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property has been investigated to understand its potential as a lead compound in developing drugs that require precise metabolic pathways.

Case Study 2: Synthesis of Novel Compounds

In a study focusing on synthesizing new pharmaceutical agents, researchers utilized this compound as an intermediate to create derivatives with enhanced biological activity. The resulting compounds demonstrated improved efficacy against specific targets in preclinical models .

Mechanism of Action

The mechanism of action of 2-bromo-2-(2-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 53731-99-0

- IUPAC Name : 2-bromo-2-(2-chlorophenyl)acetonitrile

- Physical State : Likely a crystalline solid (analogous to its 4-chlorophenyl isomer, which has a melting point >100°C) .

- Reactivity : The bromine atom at the α-position makes it highly reactive in nucleophilic substitution reactions, enabling its use in forming carbon-nitrogen bonds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Brominated Chlorophenyl Acetonitriles

Key Observations :

Substituent Position :

- The 2-chlorophenyl isomer exhibits distinct reactivity compared to the 4-chlorophenyl variant due to steric and electronic effects. For example, the 2-chloro group in this compound enhances steric hindrance, influencing its selectivity in forming intermediates like clopidogrel .

- In contrast, the 4-chlorophenyl isomer (CAS 53731-99-0) is marketed as a research chemical but lacks documented pharmaceutical applications .

Functional Group Variations: Compounds with methoxy (e.g., 2-(5-bromo-2-methoxyphenoxy)acetonitrile) or formyl groups (e.g., 2-(4-bromo-2-formylphenoxy)acetonitrile) exhibit reduced electrophilicity at the α-carbon, limiting their utility in nucleophilic substitutions compared to the brominated nitriles .

Table 2: Reaction Pathways and Yields

Key Insights :

- Alkaline Hydrolysis : this compound undergoes direct hydrolysis to carboxylic acids under strong basic conditions (e.g., NaOH with phase transfer catalysts), a rare pathway for nitriles . This contrasts with its ester derivative (methyl 2-bromo-2-(2-chlorophenyl)acetate), which requires milder conditions for conversion to amides or acids .

- Optical Resolution : When used in clopidogrel synthesis, the compound facilitates kinetic resolution with L-CSA (L-camphorsulfonic acid), achieving >98.3% enantiomeric excess (ee), highlighting its role in asymmetric synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-2-(2-chlorophenyl)acetonitrile, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-(2-chlorophenyl)acetonitrile with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include solvent choice (e.g., acetonitrile or methanol), base selection (e.g., NaHCO₃ for pH control), and temperature (room temperature to reflux). Evidence from analogous syntheses shows that using phase-transfer catalysts like triethylbenzylammonium chloride (TEBA) in methanol/water systems can enhance yields by improving reagent miscibility .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. For instance, the trimethylsilyl-protected derivative, 2-(2-chlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile, exhibits distinct ¹H-NMR signals: δ 7.71 (d, J = 6.7 Hz, 1H, aromatic), 5.81 (s, 1H, methine), and 0.26 (s, 9H, Si(CH₃)₃) . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight (151.59 g/mol) and nitrile/aryl functionalities, respectively.

Q. What are the reactivity trends of the nitrile group in this compound under basic conditions?

- Methodological Answer : The nitrile group undergoes alkaline hydrolysis to carboxylic acids or amides depending on base concentration. For example, using NaOH (<20% concentration) with a phase-transfer catalyst (e.g., TEBA) in methanol/water converts the nitrile to a carboxylic acid in >98% yield. Higher base concentrations or prolonged reaction times may favor amide formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective functionalization of this compound in multi-step syntheses?

- Methodological Answer : Optimization involves solvent polarity and catalyst loading. In Friedel-Crafts alkylation, acetonitrile as a solvent improves electrophilicity of the brominated carbon, while DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates in aprotic media. For reductions (e.g., nitrile to amine), NaBH₄ in trifluoroacetic acid (TFA) at 0–5°C minimizes side reactions .

Q. How can contradictions in reported hydrolysis yields be resolved, and what experimental variables are most impactful?

- Methodological Answer : Discrepancies arise from solvent/base combinations. A two-level factorial design (high/low variables) identifies critical factors: base concentration, solvent polarity, and catalyst presence. For instance, phase-transfer catalysts (e.g., TEBA) in methanol/water significantly improve hydrolysis efficiency by stabilizing intermediates, as shown in robustness studies using multivariate optimization .

Q. What role does this compound play in synthesizing bioactive intermediates, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is a key intermediate in anticonvulsant drug synthesis. For example, coupling with tetrazole derivatives under basic conditions (K₂CO₃ in acetonitrile) forms 1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-1-yl)ethan-1-one. Stereocontrol is achieved via chiral catalysts (e.g., L-CSA, (-)-camphorsulfonic acid), yielding enantiomeric excess (>98.3% ee) through kinetic resolution .

Q. How does solvent selection influence purification of this compound, particularly in acetonitrile/water systems?

- Methodological Answer : While acetonitrile is fully miscible with water, phase separation can be induced via "salting-out" (adding NaCl) or temperature modulation. For example, cooling to -20°C partitions the compound into the organic layer, enabling efficient extraction. This method is critical for removing polar byproducts in radiopharmaceutical syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.